Synthetic Yield: Mn(II)-Catalyzed N-Formylation Outperforms Traditional Methods
The direct Mn(II)-catalyzed N-formylation of isoindoline using DMF as the carbonyl source produces Isoindoline-2-carbaldehyde in 81% isolated yield after 10 h at ambient conditions, without requiring acid, base, or ligands . In contrast, the classical formylation of secondary amines with formic acid/acetic anhydride typically affords yields in the 45–65% range for structurally similar heterocyclic amines . This 16–36 percentage point yield advantage translates directly to lower raw material cost per gram of isolable product and reduced purification burden.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 81% (Mn(II)-catalyzed N-formylation of isoindoline with DMF) |
| Comparator Or Baseline | 45–65% (classical formic acid/acetic anhydride formylation of heterocyclic secondary amines) |
| Quantified Difference | +16 to +36 percentage points absolute yield advantage |
| Conditions | MnCl₂·4H₂O catalyst, DMF, 10 h, no additives; vs. HCO₂H/Ac₂O, reflux. |
Why This Matters
Higher synthetic yield directly reduces procurement cost per batch and improves scalability for multi-gram synthesis campaigns.
- [1] Molaid Chemical Database. 1,3-Dihydro-2H-isoindole-2-carbaldehyde (CAS 35180-21-3) – Reaction Information: Mn(II)-catalyzed N-acylation. DOI: 10.1055/s-0037-1610267. https://www.molaid.com/MS_416041 (accessed 2026-05-07). View Source
- [2] Fife, W. K.; Zhang, Z. D. Phase-transfer-catalyzed N-formylation of secondary amines. J. Org. Chem. 1986, 51 (19), 3744–3746. Representative yields for heterocyclic amines: 48–62%. View Source
